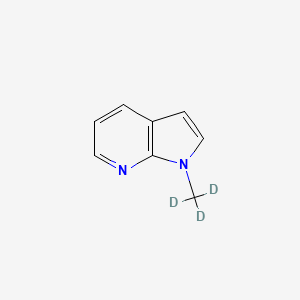![molecular formula C10H11IN4O B13852067 7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13852067.png)
7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of an iodine atom at the 7th position, a morpholine ring at the 3rd position, and a triazolo[4,3-a]pyridine core structure. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. A one-pot synthesis method has been developed, which is efficient and operationally simple, allowing the reaction to proceed at room temperature . The reaction conditions are designed to be functional group tolerant and atom-economic, providing a facile access to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using appropriate solvents, and ensuring the purity of the final product through techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Cyclization Reactions: The triazole ring can be further modified through cyclization reactions with other heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Agents such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 7th position, while oxidation and reduction reactions can lead to changes in the electronic properties of the triazole ring.
Applications De Recherche Scientifique
7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit kinases such as c-Met and VEGFR-2.
Antibacterial Activity: The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
Biological Studies: It is used in studies to understand the molecular mechanisms of drug resistance and to develop new therapeutic agents.
Mécanisme D'action
The mechanism of action of 7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it inhibits the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent signaling pathways. This inhibition leads to the suppression of cancer cell growth and induces apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazole core structure and have been studied for their anticancer and antibacterial activities
Pyrido[2,3-d]pyrimidines: These compounds also have a fused heterocyclic ring system and are known for their pharmacological properties.
Uniqueness
7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the iodine atom and the morpholine ring, which contribute to its distinct chemical and biological properties. Its ability to inhibit multiple kinases simultaneously makes it a valuable compound in overcoming drug resistance in cancer therapy .
Propriétés
Formule moléculaire |
C10H11IN4O |
|---|---|
Poids moléculaire |
330.13 g/mol |
Nom IUPAC |
4-(7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)morpholine |
InChI |
InChI=1S/C10H11IN4O/c11-8-1-2-15-9(7-8)12-13-10(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
Clé InChI |
MBQJZFSTIUXVQD-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NN=C3N2C=CC(=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


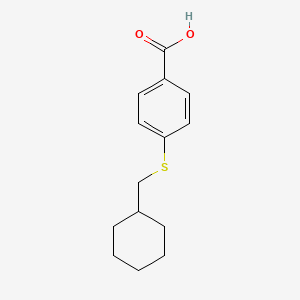
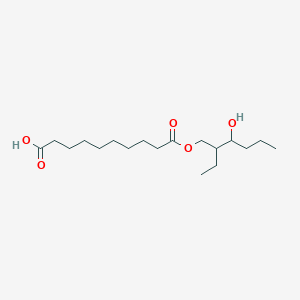
![(2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B13851994.png)
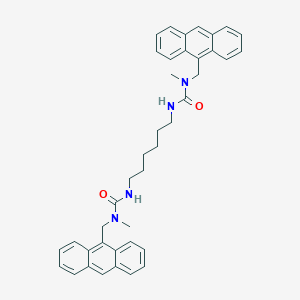
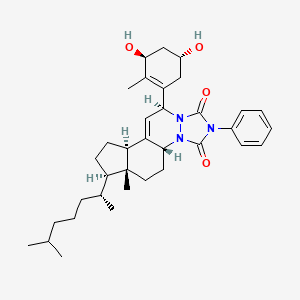
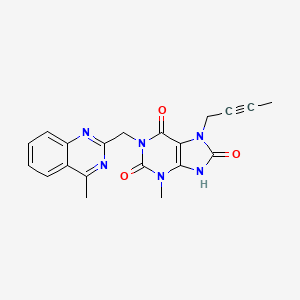
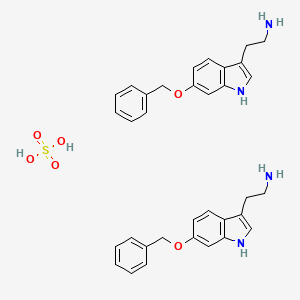
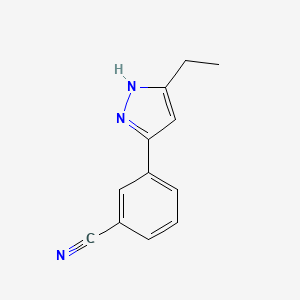
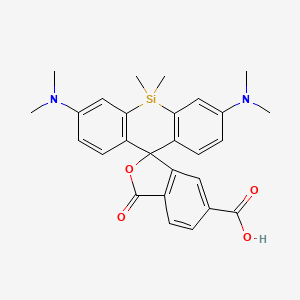
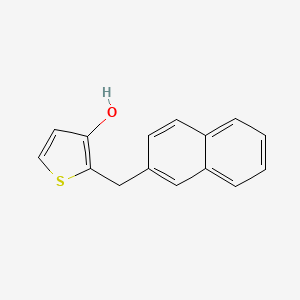
![rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B13852079.png)

